![molecular formula C10H12N4O2S B3168376 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine CAS No. 928001-03-0](/img/structure/B3168376.png)
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Overview
Description
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, or 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, is an organic compound with a molecular formula of C13H16N3O2S. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as aminoglycosides and sulfonamides. It is also used in the synthesis of other compounds, such as dyes, catalysts, and agrochemicals.
Scientific Research Applications
Applications in Agriculture and Medicine
Agricultural Products and Pharmaceuticals
Amino-1,2,4-triazoles, which share structural similarities with 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Notably, 3 and 4-substituted amino-1,2,4-triazoles are employed in manufacturing various insecticides, fungicides, plant growth regulators, and retardants. These substances also find application in medicine, notably in drugs like furazonal (with antimicrobial effects against bacteria such as Staphylococcus aureus and salmonellosis) and cardiological drugs like thiotriazoline and cardiotril, which exhibit anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).
Chemical Synthesis and Biological Evaluation
Synthesis of Triazole Derivatives
The triazole class, including structures akin to 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine, is crucial for creating new drugs with diverse biological activities. This importance is underscored by the success of various triazoles in the pharmaceutical market. The development of novel triazoles focuses on anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The synthesis and biological evaluation of these compounds are vital for discovering new therapeutic agents (Ferreira et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with a sulfonyl group are known to target beta cells in the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin .
Mode of Action
Compounds with a sulfonyl group are known to increase the secretion of insulin from the beta cells in the pancreas . This interaction results in a decrease in blood glucose levels .
Biochemical Pathways
Compounds with a sulfonyl group are known to influence the insulin signaling pathway . This pathway plays a crucial role in regulating glucose metabolism and energy balance.
Pharmacokinetics
Similar compounds with a sulfonyl group are known to be widely used due to their favorable adme properties .
Result of Action
Similar compounds with a sulfonyl group are known to have antidiabetic effects by increasing the secretion of insulin from the beta cells in the pancreas . This results in a decrease in blood glucose levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
properties
IUPAC Name |
5-(2-phenylethylsulfonyl)-1H-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c11-9-12-10(14-13-9)17(15,16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSULSVGCMRYJAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=NC(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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